molecular formula C5H13ClN2 B3051567 (R)-1-Methylpyrrolidin-3-amine hydrochloride CAS No. 346690-76-4

(R)-1-Methylpyrrolidin-3-amine hydrochloride

Cat. No. B3051567
CAS RN: 346690-76-4
M. Wt: 136.62
InChI Key: MXSDGEUYISCEJN-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Storage : Keep in a dark place under an inert atmosphere at room temperature .

Physical And Chemical Properties Analysis

  • Precautionary Statements : Avoid inhalation, wear protective gloves, and seek medical attention if exposed .

Scientific Research Applications

Asymmetric Synthesis and Stereochemical Preference

Research involving (R)-1-Methylpyrrolidin-3-amine hydrochloride, a compound related to chiral pyrrolidine moieties, highlights its importance in the asymmetric synthesis of compounds with potential psychoactive properties. Studies have demonstrated a clear stereochemical preference for the R enantiomers in binding assays, indicating significant selectivity and potential for LSD-like psychopharmacology in humans. This emphasizes the compound's relevance in the synthesis of enantiomerically pure substances with specific biological activities (Gerasimov et al., 1999).

Involvement in 5-HT2A Receptor Antagonism

(R)-1-Methylpyrrolidin-3-amine hydrochloride derivatives, such as R-102444 and its active metabolite R-96544, have shown potent and selective antagonism at the 5-HT2A receptor. These compounds exhibit therapeutic potential by inhibiting the progression of acute and chronic pancreatitis in experimental models, suggesting a possible role of 5-HT2A receptors in the development of these conditions (Ogawa et al., 2005).

Cognitive and Attention Enhancement

Compounds incorporating (R)-1-Methylpyrrolidin-3-amine have been found to significantly enhance cognition and attention in animal models. This has been particularly evident with analogs demonstrating potent in vitro activity at human and rat H(3) receptors. Such findings underline the potential of these compounds in treating cognitive dysfunctions and highlight the crucial role of (R)-1-Methylpyrrolidin-3-amine hydrochloride in developing novel therapeutic agents (Cowart et al., 2005).

Histamine H(3) Receptor Antagonism

Further research into derivatives of (R)-1-Methylpyrrolidin-3-amine hydrochloride has led to the discovery of compounds with potent histamine H(3) receptor inverse agonist activity. These findings are particularly relevant for the development of treatments aimed at increasing wakefulness in conditions such as excessive daytime sleepiness (EDS) and other sleep or cognitive disorders, showcasing the compound's versatility and potential in therapeutic applications (Covel et al., 2009).

properties

IUPAC Name

(3R)-1-methylpyrrolidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSDGEUYISCEJN-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

346690-76-4
Record name 3-Pyrrolidinamine, 1-methyl-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346690-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Methylpyrrolidin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-Methylpyrrolidin-3-amine hydrochloride
Reactant of Route 3
(R)-1-Methylpyrrolidin-3-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-1-Methylpyrrolidin-3-amine hydrochloride
Reactant of Route 5
(R)-1-Methylpyrrolidin-3-amine hydrochloride
Reactant of Route 6
(R)-1-Methylpyrrolidin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.